REACTION_SMILES
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[Cl:5][CH2:6][CH:7]([OH:8])[c:9]1[cH:10][cH:11][c:12]([F:15])[cH:13][cH:14]1.[N-:2]=[N+:3]=[N-:4].[Na+:1].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20].[OH2:21]>>[N:2](=[N+:3]=[N-:4])[CH2:6][CH:7]([OH:8])[c:9]1[cH:10][cH:11][c:12]([F:15])[cH:13][cH:14]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(CCl)c1ccc(F)cc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[N-]=[N+]=[N-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
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Smiles
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[N-]=[N+]=NCC(O)c1ccc(F)cc1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[Cl:5][CH2:6][CH:7]([OH:8])[c:9]1[cH:10][cH:11][c:12]([F:15])[cH:13][cH:14]1.[N-:2]=[N+:3]=[N-:4].[Na+:1].[O:16]=[CH:17][N:18]([CH3:19])[CH3:20].[OH2:21]>>[N:2](=[N+:3]=[N-:4])[CH2:6][CH:7]([OH:8])[c:9]1[cH:10][cH:11][c:12]([F:15])[cH:13][cH:14]1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
OC(CCl)c1ccc(F)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
[N-]=[N+]=NCC(O)c1ccc(F)cc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |